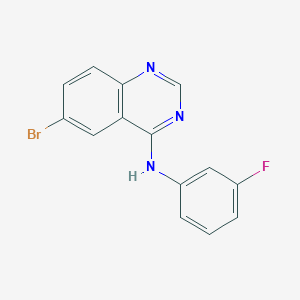
6-bromo-N-(3-fluorophenyl)quinazolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-bromo-N-(3-fluorophenyl)quinazolin-4-amine is a quinazoline derivative that has garnered significant interest in the field of medicinal chemistry. Quinazoline derivatives are known for their broad spectrum of biological activities, including anticancer, antifungal, antiviral, and antibacterial properties . The compound this compound is particularly noted for its potential as an inhibitor of epidermal growth factor receptor tyrosine kinase (EGFR-TK), making it a promising candidate for cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-N-(3-fluorophenyl)quinazolin-4-amine typically involves the reaction of 4-aminoquinazoline with a brominated phenyl compound under suitable reaction conditions. The process generally includes halogenation, amination, and subsequent purification steps . One common method involves the following steps:
Halogenation: The introduction of a bromine atom to the quinazoline ring.
Amination: The reaction of the brominated quinazoline with 3-fluoroaniline to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-bromo-N-(3-fluorophenyl)quinazolin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical properties and biological activity.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) and dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) can be employed.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various quinazoline derivatives with different biological activities .
Scientific Research Applications
6-bromo-N-(3-fluorophenyl)quinazolin-4-amine has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing other quinazoline derivatives.
Biology: Studied for its potential as an EGFR-TK inhibitor, which is crucial in cancer research.
Medicine: Investigated for its anticancer properties, particularly in targeting non-small cell lung carcinoma (NSCLC).
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-bromo-N-(3-fluorophenyl)quinazolin-4-amine involves the inhibition of epidermal growth factor receptor tyrosine kinase (EGFR-TK). By competitively binding to the ATP site of EGFR, the compound prevents the phosphorylation and activation of downstream signaling pathways that promote cell proliferation and survival. This inhibition leads to the suppression of tumor growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
Gefitinib: Another EGFR-TK inhibitor with a similar quinazoline structure.
Erlotinib: A well-known anticancer drug targeting EGFR.
Lapatinib: A dual inhibitor of EGFR and HER2 tyrosine kinases.
Uniqueness
6-bromo-N-(3-fluorophenyl)quinazolin-4-amine is unique due to its specific substitution pattern, which enhances its selectivity and potency as an EGFR-TK inhibitor. The presence of both bromine and fluorine atoms contributes to its distinct pharmacological profile .
Properties
Molecular Formula |
C14H9BrFN3 |
|---|---|
Molecular Weight |
318.14 g/mol |
IUPAC Name |
6-bromo-N-(3-fluorophenyl)quinazolin-4-amine |
InChI |
InChI=1S/C14H9BrFN3/c15-9-4-5-13-12(6-9)14(18-8-17-13)19-11-3-1-2-10(16)7-11/h1-8H,(H,17,18,19) |
InChI Key |
ALKMBIXEONKULX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC2=NC=NC3=C2C=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















